molecular formula C24H22N4O3S B11262479 Methyl 2-[({[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetyl)amino]benzoate

Methyl 2-[({[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B11262479
M. Wt: 446.5 g/mol
InChI Key: YORAMSVDIIYZTO-UHFFFAOYSA-N
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Description

METHYL 2-(2-{[2-(4-ETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes a pyrazolo[1,5-a]pyrazine core, makes it a valuable subject of study for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(2-{[2-(4-ETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multiple steps. One common method includes the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure. This process is followed by conversion via nitrile intermediates to the corresponding amidoximes and amidines . Cyclocondensation of the obtained amidoximes with trifluoroacetic anhydride or ethyl chloroformate and amidines with acetoacetate or ethyl ethoxymethylidenemalonate are used to synthesize new derivatives .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger quantities.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(2-{[2-(4-ETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazolo[1,5-a]pyrazine core.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, trifluoroacetic anhydride, ethyl chloroformate, and various reducing agents. The reaction conditions typically involve elevated temperatures and pressures, especially for carbonylation reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyclocondensation reactions can yield new 4-(1,2,4-oxadiazolyl)- and 4-(pyrimidin-2-yl)-substituted pyrazolo[1,5-a]pyrazines .

Scientific Research Applications

METHYL 2-(2-{[2-(4-ETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-(2-{[2-(4-ETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets. The pyrazolo[1,5-a]pyrazine core is known to interact with various enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-(2-{[2-(4-ETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE is unique due to its specific substitution pattern and the presence of the ethylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H22N4O3S

Molecular Weight

446.5 g/mol

IUPAC Name

methyl 2-[[2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C24H22N4O3S/c1-3-16-8-10-17(11-9-16)20-14-21-23(25-12-13-28(21)27-20)32-15-22(29)26-19-7-5-4-6-18(19)24(30)31-2/h4-14H,3,15H2,1-2H3,(H,26,29)

InChI Key

YORAMSVDIIYZTO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4C(=O)OC

Origin of Product

United States

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